molecular formula C7H6KNO2 B045847 Aminobenzoate potassium CAS No. 138-84-1

Aminobenzoate potassium

Cat. No. B045847
CAS RN: 138-84-1
M. Wt: 175.23 g/mol
InChI Key: MZKKJVZIFIQOPP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminobenzoate potassium (Potassium Para-aminobenzoate) is a chemical compound used in various applications, including medical treatments for specific conditions. It has garnered attention in scientific research for its diverse properties and potential uses.

Synthesis Analysis

The synthesis of related compounds, such as 2-aminobenzothiazoles, involves metal-free conditions starting from aryl isothiocyanates and formamides, showcasing the chemical versatility and the potential for environmentally friendly synthesis methods for aminobenzoate derivatives (He et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-aminobenzoic acid salts with alkali metals, including potassium, shows the influence of these metals on the electronic system of the compound. Vibrational (FT-IR, FT-Raman) and NMR (1H and 13C) spectra provide insights into the changes in chemical shifts and optimized geometrical structures calculated by various methods (Świsłocka et al., 2006).

Chemical Reactions and Properties

Aminobenzoate potassium participates in various chemical reactions, showing a wide range of chemical behaviors. For instance, the synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with potassium carbonate as a high-efficient heterogeneous catalyst highlights the compound's reactivity and the potential for creating valuable chemical derivatives (Xiao-hon, 2014).

Physical Properties Analysis

The solubility of p-Aminobenzoic Acid Potassium in various organic solvents and binary mixtures at different temperatures has been thoroughly investigated, indicating its ease of dissolution in water and other solvents. This property is crucial for its application in pharmaceutical formulations (Su et al., 2018).

Chemical Properties Analysis

Potassium para-aminobenzoate has been associated with cases of acute liver injury, suggesting a need for caution in its clinical use. Understanding its chemical properties and interactions in biological systems is vital for safe and effective application (Roy & Carrier, 2008).

Scientific Research Applications

  • Dietary Compliance and Urine Collections : Aminobenzoate potassium can be used as an alternative to PABA (para-aminobenzoic acid) for assessing the completeness of 24-hour urine collections and tracking compliance with provided diets in community-dwelling studies (Sharma et al., 2014).

  • Scleroderma Treatment : It has been explored as a treatment for scleroderma, a chronic systemic autoimmune disease. Studies have shown varied results, from no evidence of effectiveness to significant improvement in skin softening and survival rates in patients (Drug and Therapeutics Bulletin, 1968), (Zarafonetis et al., 1988).

  • Fibroblast Inhibition : In studies related to scleroderma, potassium para-aminobenzoate has been found to inhibit growth and macromolecule synthesis in fibroblasts from normal and sclerodermatous human skin, although it does not affect collagen synthesis (Priestley & Brown, 1979).

  • Lichen Sclerosus Treatment : It significantly improves symptoms and flattens skin lesions in patients with symptomatic lichen sclerosus (Penneys, 1984).

  • Urethral Stricture Management : Combined with visual internal urethrotomy, potassium para-aminobenzoate may reduce recurrent urethral stricture, potentially stabilizing the disorder and preventing progression (Kim et al., 2015).

  • Peyronie's Disease Treatment : POTABA shows potential in improving penile discomfort, plaque size, and angulation in Peyronie's disease patients (Carson, 1997).

  • Tuberculosis Treatment : Potassium aminosalicylate effectively treats tuberculosis by inhibiting mycobacterial synthesis and inhibiting drug resistance onset (Definitions, 2020).

  • Prevention of Renal Calculi : Para-aminobenzoate has a "salt precipitating preventive effect" in urine, potentially preventing recurrent renal calculi without significant changes in urine volume or composition (Zarafonetis et al., 1979).

  • Liver Injury Risks : While its oral use for Peyronie's disease treatment may cause acute liver injury, long-term therapy is generally not hepatotoxic (Roy & Carrier, 2008), (Zarafonetis et al., 1986).

Safety And Hazards

Aminobenzoate Potassium may cause serious side effects. Signs of an allergic reaction include hives, difficult breathing, and swelling of your face, lips, tongue, or throat . Other side effects include nausea, loss of appetite, blue-colored skin, fever, chills, cough, and sore throat .

Future Directions

The precise mechanism underlying the relationship between Aminobenzoate Potassium and its therapeutic effects is unknown. More research is needed to understand its mechanism of action and potential uses .

Relevant Papers

There are several papers related to Aminobenzoate Potassium . These papers provide more detailed information about the compound and its uses. Further reading of these papers is recommended for a more comprehensive understanding of Aminobenzoate Potassium.

properties

IUPAC Name

potassium;4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKKJVZIFIQOPP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059683
Record name Potassium 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Potassium p-aminobenzoate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21417
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

24.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320917
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Aminobenzoate potassium

CAS RN

138-84-1
Record name Aminobenzoate potassium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-amino-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-aminobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOBENZOATE POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41KZS5432U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminobenzoate potassium
Reactant of Route 2
Aminobenzoate potassium
Reactant of Route 3
Aminobenzoate potassium
Reactant of Route 4
Aminobenzoate potassium
Reactant of Route 5
Aminobenzoate potassium
Reactant of Route 6
Aminobenzoate potassium

Citations

For This Compound
147
Citations
DO Clegg, JC Reading, MD Mayes… - The Journal of …, 1994 - europepmc.org
Objective To determine the safety and efficacy of aminobenzoate potassium (KPAB) in treating the skin manifestations of scleroderma. Methods Via a 48-week prospective, randomized, …
Number of citations: 41 europepmc.org
HW Kim, JH Lee, DG Shin, JZ Lee - Journal of Inclusion Phenomena and …, 2015 - Springer
The aim of the present study was to evaluate the outcome of potassium p-aminobenzoate medication along with visual internal urethrotomy (VIU) for decreasing the incidence of …
Number of citations: 2 link.springer.com
RS Sharma, RC Joy, CJ Boushey, MG Ferruzzi… - Journal of the Academy …, 2014 - Elsevier
… Both PABA and aminobenzoate potassium can be directly … form (PABA vs aminobenzoate potassium) and administration mode (… To our knowledge, aminobenzoate potassium has been …
Number of citations: 31 www.sciencedirect.com
M Mouffok, A Mesli, I Abdelmalek… - Journal of the Serbian …, 2016 - shd-pub.org.rs
… PABA tablet, aminobenzoate potassium capsule, PABA or aminobenzoate potassium are given in food for analytical tests of PABA recovery in 24-hour urine collections.It is required in …
Number of citations: 29 shd-pub.org.rs
FHJ van den Hoogen… - Current Opinion in …, 1994 - journals.lww.com
… Aminobenzoate potassium Aminobenzoate potassium has been shown to inhibit glycosaminoglycan producuion of dermal fibroblasts in patients with scleroderma [3] and was first …
Number of citations: 8 journals.lww.com
S Phatak, P Kolwadkar, M Phatak - Indian journal of radiology and …, 2004 - go.gale.com
… disease is challenging and may include repeated infiltration with steroids, radiotherapy, lithotripsy, plastic surgery and systemic antifibrosis drugs like aminobenzoate potassium[1]. …
Number of citations: 2 go.gale.com
SL Buckley, S Skinner, P James… - Journal of Pediatric …, 1993 - journals.lww.com
… Physical therapy and medical treatment consisting of oral corticosteroids and aminobenzoate potassium had been initiated at the time of initial diagnosis, and the affected areas around …
Number of citations: 21 journals.lww.com
W Weidner, I Schroeder-Printzen, J Rudnick, W Krause… - J Urol, 1999
Number of citations: 29
R Hasche-Klunder - Urologe, 1978
Number of citations: 6
W Weidner, EW Hauck, I Schroeder-Printzen… - Int J Impot Res, 2000
Number of citations: 4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.